molecular formula C14H15Cl2N3 B1524825 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride CAS No. 1354951-93-1

1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride

Cat. No.: B1524825
CAS No.: 1354951-93-1
M. Wt: 296.2 g/mol
InChI Key: NGJNPYKFEGJVSF-UHFFFAOYSA-N
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Description

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H13N3.2ClH and a molecular weight of 296.2 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its benzimidazole core structure, which is a common motif in many biologically active molecules.

Preparation Methods

The synthesis of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Substitution Reaction: The phenyl group is introduced via a substitution reaction, where the benzimidazole core reacts with a phenyl halide in the presence of a base.

    Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the benzimidazole-phenyl intermediate reacts with formaldehyde and a reducing agent such as sodium cyanoborohydride.

    Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the free base with hydrochloric acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

    Condensation: The benzimidazole core can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-1,3-benzodiazol-5-yl(phenyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

1H-1,3-Benzodiazol-5-yl(phenyl)methanamine dihydrochloride can be compared with other similar compounds, such as:

    1H-Benzimidazol-2-yl(phenyl)methanamine: This compound has a similar structure but differs in the position of the methanamine group.

    1H-1,3-Benzodiazol-2-yl(phenyl)methanamine: This compound has a different substitution pattern on the benzimidazole core.

    1H-1,3-Benzodiazol-5-yl(phenyl)methanol: This compound has a hydroxyl group instead of a methanamine group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride salt, which can influence its solubility, stability, and biological activity.

Properties

IUPAC Name

3H-benzimidazol-5-yl(phenyl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3.2ClH/c15-14(10-4-2-1-3-5-10)11-6-7-12-13(8-11)17-9-16-12;;/h1-9,14H,15H2,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJNPYKFEGJVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=CN3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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